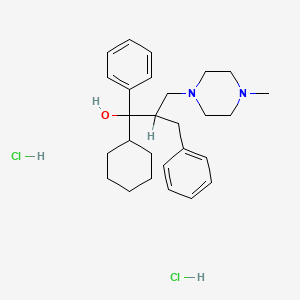
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylsulfanyl group attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-chlorobenzaldehyde with methylmagnesium bromide to form 4-chlorophenyl-2-propanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylsulfanylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenyl and phenylsulfanyl groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-3-methylbutan-2-one: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
4-(4-Chlorophenyl)-3-buten-2-one: Contains a double bond, leading to different reactivity and applications.
3-(4-Methylphenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one:
Uniqueness
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorophenyl and phenylsulfanyl groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
53253-26-2 |
|---|---|
分子式 |
C17H17ClOS |
分子量 |
304.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-3-methyl-4-phenylsulfanylbutan-2-one |
InChI |
InChI=1S/C17H17ClOS/c1-13(19)17(2,14-8-10-15(18)11-9-14)12-20-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 |
InChI 键 |
NCZGBLQOGNNJSW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C)(CSC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate](/img/structure/B14654681.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)









![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)


